molecular formula C9H18ClN3 B12232961 Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine

Ethyl[(1-isopropyl-1h-pyrazol-4-yl)methyl]amine

Cat. No.: B12232961
M. Wt: 203.71 g/mol
InChI Key: IUJAALQTPDWGDK-UHFFFAOYSA-N
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Description

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine typically involves the formation of the pyrazole ring followed by the introduction of the ethyl and isopropyl groups. One common method is the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The subsequent alkylation reactions introduce the ethyl and isopropyl groups under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of metal catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-Pyrazol-4-yl)ethanone
  • 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine
  • 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine

Uniqueness

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and isopropyl groups on the pyrazole ring enhances its reactivity and potential biological activity compared to other similar compounds .

Biological Activity

Ethyl[(1-isopropyl-1H-pyrazol-4-yl)methyl]amine is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique molecular structure that includes an ethyl group at the 1-position and an isopropyl group at the 4-position of the pyrazole ring. This configuration enhances its chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit key enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are integral to inflammatory responses and signal transduction pathways. By binding to the active sites of these enzymes, the compound modulates their activity, influencing various biological processes related to inflammation and pain management.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing inflammatory markers in cell cultures treated with pro-inflammatory cytokines. The compound's ability to inhibit COX enzymes suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Studies report that it displays effective inhibition against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial properties, positioning it as a candidate for developing new antimicrobial agents .

Comparative Analysis with Other Pyrazole Derivatives

To understand the uniqueness of this compound, a comparison with other pyrazole derivatives is essential. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
3-AminopyrazoleAmino group at position 3Lacks ethyl and isopropyl substituents
4-AminopyrazoleAmino group at position 4Similar core but different substituent position
This compoundEthyl and isopropyl groups at positions 1 and 4Enhanced enzyme inhibition potential

The combination of ethyl and isopropyl groups in this compound confers distinct chemical reactivity compared to other derivatives, which may explain its superior biological activity.

Study on Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. The results showed a significant reduction in joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals, supporting its potential as an anti-inflammatory therapeutic agent .

Antimicrobial Evaluation

In another study focused on antimicrobial properties, this compound was tested against a panel of bacterial strains. The compound exhibited MIC values as low as 0.22 μg/mL against certain pathogens, indicating potent antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics .

Properties

Molecular Formula

C9H18ClN3

Molecular Weight

203.71 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-4-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H17N3.ClH/c1-4-10-5-9-6-11-12(7-9)8(2)3;/h6-8,10H,4-5H2,1-3H3;1H

InChI Key

IUJAALQTPDWGDK-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CN(N=C1)C(C)C.Cl

Origin of Product

United States

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